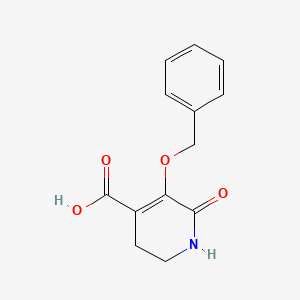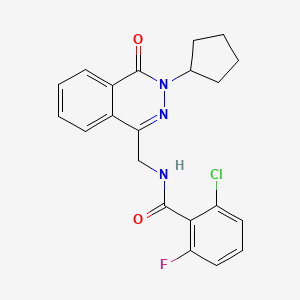![molecular formula C18H9BrF3NO3 B2938454 2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile CAS No. 847270-49-9](/img/structure/B2938454.png)
2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, pyrazolines and their derivatives, which share some structural similarities, have been synthesized and studied for their biological and pharmacological activities .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Research has demonstrated the utility of chromene derivatives in the synthesis of complex molecules. For instance, a study detailed the Brønsted acidic ionic liquid catalyzed synthesis of chromeno pyrimidinone derivatives, showcasing their antimicrobial activity (Janardhan Banothu & Rajitha Bavanthula, 2012). Furthermore, electrocatalytic multicomponent assembling has been employed for the efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, revealing a mild and efficient procedure (Zahra Vafajoo et al., 2014).
Antimicrobial and Anticancer Properties
Several studies have synthesized and evaluated chromene derivatives for their biological activities. One study synthesized 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, exploring its structure through X-ray crystallography (B. Kumar et al., 2016). Another pivotal research focused on the in vitro anticancer activity of pyrano[3, 2-c]chromene derivatives, highlighting their cell cycle arrest and apoptosis induction capabilities (A. El-Agrody et al., 2020).
Organic Molecule Modulation and Cyclization
The chemoselective cyclization of (chromen-3-yl)alkynylnitriles to generate novel chromone scaffolds has been discovered, with small organic molecules like phenylacetonitrile facilitating the reaction (Liping Huang et al., 2012). This illustrates the compound's role in developing new chemical entities through innovative synthetic pathways.
Synthesis of Novel Heterocycles
The versatility of chromene derivatives extends to the synthesis of novel heterocycles with potential therapeutic applications. Research has successfully synthesized a variety of heterocyclic compounds incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, which demonstrated antioxidant activity (A. El‐Mekabaty, 2015).
Material Science and Catalysis
Chromene derivatives have also found applications in material science, particularly in catalysis. A study on aerobic oxidations catalyzed by chromium corroles discusses the oxygenation of substrates with chromene derivatives playing a significant role in the catalytic cycle (A. Mahammed et al., 2003).
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF3NO3/c19-11-3-1-10(2-4-11)15-16(24)13-6-5-12(25-8-7-23)9-14(13)26-17(15)18(20,21)22/h1-6,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVIEKNUHMVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)


![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)
![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride](/img/structure/B2938383.png)

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2938385.png)
![2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2938387.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2938388.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)
